Methyl 5-hydroxy-2-methoxybenzoate

CAS No.: 87513-63-1

Cat. No.: VC1980298

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87513-63-1 |

|---|---|

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.17 g/mol |

| IUPAC Name | methyl 5-hydroxy-2-methoxybenzoate |

| Standard InChI | InChI=1S/C9H10O4/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5,10H,1-2H3 |

| Standard InChI Key | ZKVWSXCKPJLMRC-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)O)C(=O)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)O)C(=O)OC |

Introduction

Chemical Identity and Structure

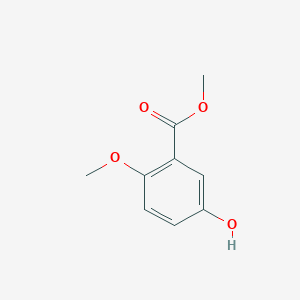

Methyl 5-hydroxy-2-methoxybenzoate (CAS Number: 87513-63-1) is a methyl ester of 5-hydroxy-2-methoxybenzoic acid with the molecular formula C₉H₁₀O₄. The compound features a benzoic acid skeleton with a methoxy group at position 2 and a hydroxyl group at position 5. This specific arrangement of functional groups contributes to its distinct chemical behavior and biological activities .

The structure consists of a benzene ring with four substituents: a methoxycarbonyl group (COOCH₃), a methoxy group (OCH₃), and a hydroxyl group (OH). The positioning of these functional groups around the aromatic ring is crucial for determining the compound's reactivity patterns and interaction with biological systems. The hydroxyl group at position 5 enables hydrogen bonding capabilities, while the methoxy group at position 2 increases lipophilicity and affects the electronic distribution across the molecule .

Physical and Chemical Properties

Methyl 5-hydroxy-2-methoxybenzoate demonstrates a range of physical and chemical properties that are important for understanding its behavior in various applications. These properties have been determined through experimental measurements and computational predictions.

The compound exists as a crystalline solid at room temperature. Its relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities from the hydroxyl group. The moderate LogP value of 1.65 suggests a balance between hydrophilic and lipophilic properties, which is advantageous for various biological applications as it allows reasonable permeability across cell membranes while maintaining sufficient water solubility .

Spectroscopic Characterization

Spectroscopic data provides valuable insights into the structural confirmation and purity of methyl 5-hydroxy-2-methoxybenzoate. Various spectroscopic techniques have been employed to characterize this compound.

NMR Spectroscopy

¹H NMR spectroscopy (250 MHz, CDCl₃) reveals characteristic signals for methyl 5-hydroxy-2-methoxybenzoate:

-

3.83 ppm (s, 3H, COOMe)

-

3.88 ppm (s, 3H, OMe)

-

6.83-6.98 ppm (m, 2H, 2×Har)

¹³C NMR (125.76 MHz, DMSO-d₆) shows the following signals:

-

52.62 ppm (COOMe)

-

56.47 ppm (OMe)

-

112.28, 116.56, 122.35, 122.74, 147.13, 152.78, 166.92 ppm (aromatic carbons and carbonyl carbon)

Mass Spectrometry

Mass spectrometry analysis of methyl 5-hydroxy-2-methoxybenzoate shows:

-

Molecular ion peak at m/z 182 [M⁺]

-

Fragment peak at m/z 151 (100%, base peak)

-

Additional fragment peaks at m/z 139 (4%), 123 (13%), 108 (7.5%), and others

This fragmentation pattern is indicative of the structural features of the compound, with the loss of OCH₃ (31 amu) from the molecular ion resulting in the abundant fragment at m/z 151.

Synthesis and Preparation

The synthesis of methyl 5-hydroxy-2-methoxybenzoate has been described in the literature, with several approaches developed for its preparation.

Esterification of 5-hydroxy-2-methoxybenzoic acid

The most direct method involves the esterification of 5-hydroxy-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Regioselective Protection-Deprotection Strategy

A more sophisticated approach involves a regioselective protection-deprotection strategy, which was used in the synthetic pathway described by Legrand et al. The synthesis of methyl 5-hydroxy-2-methoxybenzoate (compound 5 in their study) was published in 1983 by Harwood .

The synthetic route includes:

-

Esterification of 5-hydroxy-2-methoxybenzoic acid

-

Selective pivaloylation of the hydroxyl group

-

O-methylation of the resulting ester

This methodology was reported to provide methyl 5-hydroxy-2-methoxybenzoate as a slightly yellow oil with a yield of 50% after purification by flash chromatography using cyclohexane-ethyl acetate (3:1) as the eluent .

Biological Activities

Methyl 5-hydroxy-2-methoxybenzoate exhibits various biological activities that have been investigated in scientific research, making it a compound of interest for pharmaceutical and agricultural applications.

Antifeedant Activity

Research has demonstrated that methyl hydroxy-methoxybenzoates, including methyl 5-hydroxy-2-methoxybenzoate, exhibit antifeedant activity against pests such as the pine weevil (Hylobius abietis). These compounds could offer an environmentally friendly alternative to insecticides for protecting planted seedlings .

In comparative studies of different isomers, methyl 2-hydroxy-3-methoxybenzoate showed the highest efficacy as an antifeedant, while methyl 5-hydroxy-2-methoxybenzoate demonstrated more modest activity. This suggests that the specific positioning of functional groups significantly influences biological effectiveness .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various bacterial strains. Research indicates that methyl 5-hydroxy-2-methoxybenzoate possesses activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a candidate for developing new antimicrobial agents.

Antioxidant Activity

Methyl 5-hydroxy-2-methoxybenzoate has demonstrated significant antioxidant properties. The presence of the hydroxyl group at position 5 enables free radical scavenging, while the methoxy group at position 2 may influence electron donation capabilities. These properties contribute to the compound's ability to reduce oxidative stress in biological systems, potentially offering protection against cellular damage.

Anti-inflammatory Effects

Studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways associated with inflammation. This activity makes it a candidate for use in topical formulations for pain relief, particularly in cases of muscle and joint discomfort.

Applications in Research and Industry

The diverse properties of methyl 5-hydroxy-2-methoxybenzoate have led to its application in various fields ranging from pharmaceutical research to forest management.

Pharmaceutical Applications

In pharmaceutical research, methyl 5-hydroxy-2-methoxybenzoate has garnered attention for its anti-inflammatory and analgesic properties. It is often used in topical formulations for pain relief, particularly for muscle and joint discomfort. Studies indicate that compounds with similar structures can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

Agricultural Applications

The antifeedant properties of methyl 5-hydroxy-2-methoxybenzoate make it a promising candidate for use in forest management practices to protect young conifer seedlings from pest damage, particularly from the pine weevil (Hylobius abietis). This application represents an environmentally friendly alternative to traditional insecticides .

Chemical Synthesis

Methyl 5-hydroxy-2-methoxybenzoate serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a valuable building block for the preparation of more complex organic molecules.

Comparative Analysis with Structural Isomers

Methyl 5-hydroxy-2-methoxybenzoate belongs to a family of hydroxy-methoxybenzoic methyl esters, which differ in the positioning of the hydroxyl and methoxy groups on the benzene ring. These positional isomers exhibit varying chemical and biological properties.

| Isomer | CAS Number | Key Distinguishing Features | Relative Biological Activity |

|---|---|---|---|

| Methyl 5-hydroxy-2-methoxybenzoate | 87513-63-1 | OH at position 5, OMe at position 2 | Moderate antifeedant activity |

| Methyl 2-hydroxy-5-methoxybenzoate | 2905-82-0 | OH at position 2, OMe at position 5 | Stronger antioxidant properties |

| Methyl 2-hydroxy-3-methoxybenzoate | N/A | OH at position 2, OMe at position 3 | Highest antifeedant activity (85%) |

| Methyl 4-hydroxy-3-methoxybenzoate | N/A | OH at position 4, OMe at position 3 | Moderate antimicrobial effects |

| Methyl 3-hydroxy-4-methoxybenzoate | N/A | OH at position 3, OMe at position 4 | Limited anti-inflammatory activity |

| Methyl 4-hydroxy-2-methoxybenzoate | 28478-46-8 | OH at position 4, OMe at position 2 | Variable biological activity |

The positional isomers display different spectroscopic characteristics. For instance, mass spectrometric analysis reveals that all 2-hydroxy isomers have a strong m/z 150 fragment (representing loss of methanol), while all other isomers have a strong m/z 151 fragment .

These differences in structure-activity relationships provide valuable insights for the design and development of compounds with optimized biological activities.

Future Research Directions

Several promising avenues for future research on methyl 5-hydroxy-2-methoxybenzoate can be identified:

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of methyl 5-hydroxy-2-methoxybenzoate and its structural analogs could provide valuable insights for optimizing biological activities. Understanding how specific functional group positions influence activity could guide the development of more effective compounds for various applications .

Mechanism of Action Studies

Detailed studies on the mechanisms by which methyl 5-hydroxy-2-methoxybenzoate exerts its biological effects, particularly its antimicrobial, anti-inflammatory, and antioxidant activities, would enhance understanding of its potential therapeutic applications.

Formulation Development

Research into novel formulations incorporating methyl 5-hydroxy-2-methoxybenzoate for pharmaceutical and agricultural applications could improve delivery and efficacy. This includes development of topical formulations for anti-inflammatory applications and controlled-release systems for antifeedant applications in forestry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume